1-(3-Bromophenyl)-2-cyclopropylethanamine
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Overview
Description
1-(3-Bromophenyl)-2-cyclopropylethanamine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.144. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
- Anticancer Activity in Lung Cancer Cells : A study revealed that a bromophenol derivative, notably containing a similar bromophenyl component, exhibited significant anticancer activities against human lung cancer cells. This compound induced cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and the PI3K/Akt and MAPK signaling pathways, suggesting its potential as an anticancer drug (Guo et al., 2018).
Chemical Synthesis and Molecular Structure
Synthesis of Pyrroloquinolines and Ullazines : Research on the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under light irradiation led to the formation of pyrroloquinolines and ullazines. This study demonstrates the potential of bromophenyl compounds in synthesizing complex organic structures (Das et al., 2016).
Regioselectivity in Cyclization Reactions : A study on the cyclization reaction of a compound with a bromophenyl group demonstrated regioselectivity, leading to the formation of a more thermodynamically stable isomer. This highlights the role of bromophenyl derivatives in understanding and directing chemical reactions (Perekhoda et al., 2017).
Arylation of Polyamine Compounds : Research involving the reaction of polyamines with aryl bromides, similar in structure to the compound , provided a method for the selective arylation of di-, tri-, and tetraamine compounds. This illustrates the use of bromophenyl derivatives in modifying amine structures (Beletskaya et al., 1997).
Biocatalysis and Enzymatic Processes
- Enantioselective Enzymatic Acylation : A study on the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation provides insights into the potential of bromophenyl derivatives in stereoselective enzymatic processes (Gill et al., 2007).
Pharmacology and Drug Development
Inhibition of Carbonic Anhydrase Isoenzymes : Cyclopropyl derivatives with bromophenol moieties were tested as inhibitors of carbonic anhydrase enzyme, showing excellent inhibitory effects. This suggests the potential of such compounds in pharmacology and drug development (Boztaş et al., 2015).
Anti-Inflammatory Properties : The 2-(2-arylphenyl)benzoxazole moiety, structurally related to the compound , was found to be a selective ligand for COX-2, an enzyme involved in inflammation. This indicates the potential of bromophenyl derivatives in anti-inflammatory drug development (Seth et al., 2014).
Mechanism of Action
Target of Action
It’s structurally similar to tetrahydroisoquinolines, which have been widely investigated for the treatment of arrhythmias . Therefore, it’s plausible that this compound may also interact with targets involved in cardiac function.
Mode of Action
Based on its structural similarity to tetrahydroisoquinolines, it might interact with its targets in a similar manner . Tetrahydroisoquinolines typically exert their effects by modulating ion channels, which can alter the electrical activity of the heart and potentially treat arrhythmias .
Biochemical Pathways
The main metabolic pathways of 1-(3-Bromophenyl)-2-cyclopropylethanamine appear to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These processes can lead to the formation of various metabolites, which may have their own biological activities and contribute to the overall effect of the compound .
Result of Action
Given its structural similarity to tetrahydroisoquinolines, it may have anti-arrhythmic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and metabolism of the compound, thereby affecting its bioavailability and pharmacological effects .
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromophenyl group may participate in halogen bonding, while the cyclopropyl group may provide steric hindrance or conformational constraints in these interactions .
Cellular Effects
It’s possible that it could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-(3-Bromophenyl)-2-cyclopropylethanamine at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It could potentially interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(3-bromophenyl)-2-cyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8,11H,4-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLRYOMLAPARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.